3-(2-Fluoro-4-methyl-phenyl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester
Overview
Description
3-(2-Fluoro-4-methyl-phenyl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C14H14FNO3 and its molecular weight is 263.26 g/mol. The purity is usually 95%.
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Biological Activity
3-(2-Fluoro-4-methyl-phenyl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester is a synthetic compound that belongs to the isoxazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C12H12FNO3
- Molecular Weight : 239.23 g/mol
- CAS Number : 1736-21-6
- IUPAC Name : 3-(2-fluoro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid ethyl ester
Anti-inflammatory Activity
Research has indicated that compounds with isoxazole moieties exhibit significant anti-inflammatory properties. For instance, studies have shown that related isoxazole derivatives can selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-1, which plays a key role in inflammation and pain pathways. The incorporation of specific substituents, such as fluorine and methyl groups, enhances the selectivity and potency of these compounds against COX enzymes .
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio |
---|---|---|---|
Compound A | 0.32 | 1000+ | >3000 |
Compound B | 0.18 | 0.33 | 1:1 |
Target Compound | TBD | TBD | TBD |
Analgesic Properties
The analgesic potential of isoxazole derivatives has been documented in various studies. The mechanism often involves modulation of inflammatory mediators and direct action on pain receptors. The SAR analysis suggests that modifications to the phenyl ring can significantly enhance analgesic efficacy, making this compound a candidate for further exploration in pain management therapies .
Antimicrobial Activity
Preliminary studies have indicated that isoxazole derivatives possess antimicrobial properties against a range of bacterial strains. The presence of electron-withdrawing groups like fluorine may enhance the lipophilicity and membrane penetration of these compounds, improving their antibacterial efficacy. Further investigations are needed to quantify the antimicrobial activity of this compound specifically .
Case Studies and Research Findings
-
Case Study on Pain Management
A study published in MDPI evaluated various small organic molecules for their analgesic effects, highlighting the importance of structural modifications in enhancing activity. The findings suggest that compounds similar to our target compound could serve as effective analgesics by selectively inhibiting COX enzymes while minimizing gastrointestinal side effects associated with traditional NSAIDs . -
Antimicrobial Efficacy Assessment
Another study focused on the antimicrobial properties of isoxazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain structural features significantly influenced antibacterial potency, suggesting that our target compound may exhibit similar properties pending empirical testing .
Properties
IUPAC Name |
ethyl 3-(2-fluoro-4-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3/c1-4-18-14(17)12-9(3)19-16-13(12)10-6-5-8(2)7-11(10)15/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOARANPDMLKRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=C(C=C(C=C2)C)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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